molecular formula C24H24N2O3 B1404300 ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 851193-71-0

ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1404300
CAS RN: 851193-71-0
M. Wt: 388.5 g/mol
InChI Key: WZFZDOVYTORVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate, commonly known as BPP-5, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrrole derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One significant application is in the synthesis of spiro heterocyclic compounds through three-component reactions. For instance, Dmitriev et al. (2014) describe a method for creating substituted spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] via the reaction of ethyl 1-benzyl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate with malononitrile and pyrazolone. This process highlights the compound's utility in generating spirocyclic structures, which are of interest in medicinal chemistry for their unique biological activities (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Crystal and Molecular Structure Analysis

The compound also serves as a precursor for the synthesis of structures whose crystal and molecular arrangements have been determined through X-ray analysis. Dmitriev et al. (2015) synthesized ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylate, illustrating the compound's role in the development of molecules with potential therapeutic applications, as well as its use in structural chemistry (Dmitriev, Silaichev, & Maslivets, 2015).

Contributions to Medicinal Chemistry

Further applications include the synthesis of pyrrole derivatives that are relevant to medicinal chemistry. Dawadi and Lugtenburg (2011) explored reactions leading to ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrating the compound's versatility in accessing a library of pyrrole systems. These systems are fundamental structures in many drugs and bioactive molecules, indicating the compound's importance in drug discovery and development (Dawadi & Lugtenburg, 2011).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This suggests that the compound might interact with organoboron reagents or palladium catalysts in these reactions .

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets that lead to changes at the molecular level. For instance, in a Suzuki–Miyaura cross-coupling reaction, the compound might undergo oxidative addition with a palladium catalyst, followed by transmetalation with an organoboron reagent .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling pathway, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The downstream effects of this pathway could include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic molecules .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In the context of a Suzuki–Miyaura cross-coupling reaction, the compound could facilitate the formation of new carbon–carbon bonds, leading to the synthesis of complex organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the compound’s action, efficacy, and stability. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the choice of solvent, the palladium catalyst used, and the specific organoboron reagent involved .

properties

IUPAC Name

ethyl 4-cyano-5-ethyl-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-4-21-20(15-25)22(23(26(21)3)24(27)28-5-2)18-11-13-19(14-12-18)29-16-17-9-7-6-8-10-17/h6-14H,4-5,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFZDOVYTORVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N1C)C(=O)OCC)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-5-ethyl-1-methyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.